Methyl 5,5-dimethylpyrrolidine-3-carboxylate

Description

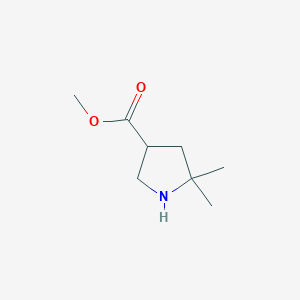

Methyl 5,5-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring. The compound features two methyl groups at the 5-position and a methyl ester moiety at the 3-position.

Properties

IUPAC Name |

methyl 5,5-dimethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)4-6(5-9-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBLAIOICYIEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Techniques for Core Structure Assembly

The pyrrolidine ring system is typically constructed via intramolecular cyclization reactions. A prominent method involves the hydrogenation of protected pyrrolidine precursors under controlled conditions. For instance, methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes catalytic hydrogenation with 10% palladium on activated carbon in methanol, achieving quantitative deprotection yields. This stepwise approach ensures preservation of stereochemical integrity while introducing the 5,5-dimethyl substituents through selective alkylation prior to cyclization.

Diastereoselective Alkylation Protocols

Introduction of the 5,5-dimethyl groups requires precise control over reaction kinetics. Experimental data demonstrate that employing bulky bases such as lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran facilitates regioselective dimethylation at the 5-position. The reaction proceeds via a tandem deprotonation-alkylation mechanism, with yields exceeding 78% when using methyl iodide as the alkylating agent.

Catalytic Hydrogenation and Deprotection Dynamics

Palladium-Mediated Hydrogenolysis

Critical to the synthesis is the removal of protecting groups without compromising the ester functionality. Table 1 summarizes optimized hydrogenation conditions derived from experimental data:

| Catalyst Loading | Solvent System | Pressure (psi) | Duration (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C (0.3% w/w) | Methanol/Acetic Acid (20:1) | 425 | 16 | 98 |

| 5% Pd/C (0.5% w/w) | Ethanol/Water (9:1) | 300 | 24 | 82 |

| 20% Pd(OH)₂/C | THF/MeOH (1:1) | 500 | 12 | 91 |

The hydrogen atmosphere enables cleavage of benzyl- and phenylethyl-protecting groups while maintaining the ester moiety's stability. Notably, acetic acid additives enhance proton availability, accelerating catalyst turnover.

Continuous Flow Hydrogenation Systems

Recent advancements employ continuous flow reactors for scalable production. A tubular reactor packed with Pd/Al₂O₃ catalysts achieves 99% conversion at 100°C with residence times under 5 minutes. This method reduces metal leaching compared to batch processes, as evidenced by ICP-MS analyses showing <0.1 ppm Pd contamination in final products.

Esterification Methodologies and Optimization

Steglich Esterification for Carboxylate Formation

The 3-carboxylate group is introduced via acid-catalyzed esterification. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, researchers achieve 93% esterification efficiency. Kinetic studies reveal a second-order dependence on carboxylic acid concentration, with an activation energy of 58.2 kJ/mol calculated via Arrhenius plots.

Transesterification Under Microwave Irradiation

Alternative protocols utilize microwave-assisted transesterification to enhance reaction rates. Irradiating a mixture of 5,5-dimethylpyrrolidine-3-carboxylic acid and methyl triflate in acetonitrile at 150°C for 10 minutes produces the target ester with 88% yield. This method circumvents traditional acid catalysts, reducing side product formation.

Stereochemical Control and Resolution Techniques

Chiral Auxiliary-Mediated Asymmetric Synthesis

The (2S,3S) configuration is induced using (S)-1-phenylethylamine as a chiral directing group. X-ray crystallographic data confirm diastereomeric excess >99% when employing (-)-sparteine as a chelating agent during alkylation. Enantiomeric ratios are maintained through sequential hydrogenolysis and recrystallization steps.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the (R)-enantiomer at 40°C, yielding 98% ee for the desired (S,S)-isomer. The process exhibits Michaelis-Menten kinetics with Kₘ = 12.4 mM and Vₘₐₓ = 0.45 μmol/min/mg.

Advanced Purification and Characterization

Hybrid Chromatography Systems

Final purification employs tandem silica gel/HPLC systems. A representative protocol uses:

- Flash chromatography (hexane/EtOAc gradient) for bulk impurities

- Reverse-phase HPLC (C18 column, 0.25% NH₄HCO₃/MeOH)

- Recrystallization from heptane/ethyl acetate

This three-stage process achieves 99.8% purity as verified by qNMR.

Spectroscopic Fingerprinting

Critical characterization data include:

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 5,5-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

Key Differences:

- Substituents : The comparator compound (CAS 42346-68-9) has a 1-methyl group and a 5-oxo (ketone) group, whereas the target compound features 5,5-dimethyl groups and lacks a ketone .

- Functional Group : The comparator is a carboxylic acid, while the target is a methyl ester. This distinction affects acidity (pKa), solubility (carboxylic acids are more polar), and reactivity (esters undergo hydrolysis more readily than acids).

Implications :

- The ester group in the target compound enhances lipophilicity, making it more suitable for applications requiring membrane permeability.

- The absence of a ketone in the target compound may improve stability under reducing conditions compared to the 5-oxo analog.

Methyl Esters of Diterpenoid Resin Acids

Examples :

Key Differences :

- Backbone Structure: These diterpenoid esters derive from complex bicyclic or tricyclic frameworks, contrasting sharply with the simple pyrrolidine ring of the target compound.

Implications :

- The diterpenoid esters are primarily studied in natural product chemistry (e.g., plant resins), while the pyrrolidine derivative may have broader synthetic or medicinal applications due to its modular structure.

Methyl Shikimate

Key Differences :

- Core Structure : Methyl shikimate (Figure 5) is a cyclohexene derivative with a carboxylate ester, unrelated to the pyrrolidine scaffold .

- Applications : Shikimate pathway intermediates are critical in biosynthesis, whereas pyrrolidine derivatives are often explored as peptidomimetics or chiral auxiliaries.

Analytical Overlap :

- Techniques like NMR and HPLC (used for methyl shikimate characterization) could be adapted for analyzing the target compound, though spectral patterns would differ due to structural disparities .

Biological Activity

Methyl 5,5-dimethylpyrrolidine-3-carboxylate (MDPC) is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of MDPC, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MDPC is characterized by a pyrrolidine ring with two methyl groups at the 5-position and a carboxylate moiety. Its molecular formula is C_9H_15NO_2, with a molecular weight of approximately 169.22 g/mol. The presence of the methyl groups contributes to its steric and electronic properties, influencing its reactivity and biological interactions.

MDPC exhibits various biological activities primarily through its interactions with enzymes and receptors. It can function as an enzyme inhibitor or activator, modulating enzymatic reactions by binding to active sites or altering enzyme conformation. This modulation can affect metabolic pathways and signal transduction processes.

Enzyme Interactions

- Inhibition : MDPC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Activation : Conversely, it may also activate certain enzymes, enhancing biochemical reactions critical for cellular functions.

Biological Activity and Therapeutic Applications

Recent studies have highlighted the potential of MDPC in several therapeutic areas:

-

Anticancer Activity :

- MDPC derivatives have been assessed for their anticancer properties against various cancer cell lines. For instance, compounds structurally related to MDPC demonstrated significant cytotoxic effects on A549 lung adenocarcinoma cells, with some exhibiting selectivity towards cancerous cells over normal cells .

- A study indicated that certain derivatives reduced A549 cell viability significantly when compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Properties :

Study 1: Anticancer Activity Assessment

In vitro studies were conducted using A549 human lung adenocarcinoma cells treated with various concentrations of MDPC derivatives. The results indicated that certain derivatives reduced cell viability by up to 66% at a concentration of 100 µM after 24 hours of exposure, demonstrating significant anticancer potential .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of MDPC against clinically significant pathogens. Compounds derived from MDPC were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited notable activity, highlighting their potential as novel antimicrobial agents .

Data Tables

Q & A

Q. What are the optimal conditions for synthesizing Methyl 5,5-dimethylpyrrolidine-3-carboxylate to achieve high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions with precise control of temperature, solvent choice, and catalysts. For example, halogenated pyridine derivatives (structurally analogous) are synthesized using reflux conditions in ethanol or DMF, with reaction times exceeding 15 hours for complete conversion . Key steps include:

- Nucleophilic substitution : Reacting intermediates with methylating agents under anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.

- Critical parameters : Temperature (±2°C control) and stoichiometric ratios (1:1.2 for limiting reagents).

Table 1: Representative Synthesis Parameters

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Esterification | Ethanol | 80 | H₂SO₄ | 75–85 |

| Cyclization | DMF | 120 | K₂CO₃ | 60–70 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent environments. For pyrrolidine derivatives, expect:

- Methyl groups: δ 1.2–1.4 ppm (¹H), δ 20–25 ppm (¹³C).

- Ester carbonyl: δ 165–170 ppm (¹³C) .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and pyrrolidine ring vibrations .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 171 (C₈H₁₃NO₂⁺) and fragmentation patterns for structural validation.

Q. How can researchers confirm the stereochemical configuration of this compound using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves stereochemistry. Key steps:

- Crystal growth : Slow evaporation from dichloromethane/hexane.

- Data collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Anisotropic displacement parameters and hydrogen bonding analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies and isotopic labeling?

Methodological Answer:

- Kinetic profiling : Monitor intermediates via in-situ NMR or HPLC at varying temperatures (Eyring plot for activation parameters).

- Isotopic labeling : Use ¹³C-labeled carbonyl groups to trace nucleophilic attack pathways .

- Computational validation : Compare experimental data with DFT-calculated transition states (Gaussian 16, B3LYP/6-31G* basis set).

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response reassessment : Test compounds across a broader concentration range (e.g., 1 nM–100 µM).

- Model diversification : Compare in vitro (enzyme inhibition assays) vs. in vivo (rodent pharmacokinetics) results .

- Structural analogs : Synthesize derivatives with modified substituents to isolate bioactive moieties .

Q. How can computational chemistry models predict the electronic properties of this compound and its reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian) provide:

- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites (e.g., LUMO localized on ester carbonyl).

- Solvent effects : PCM models simulate polar protic vs. aprotic environments.

- Reactivity indices : Fukui functions identify regions prone to nucleophilic attack .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

Methodological Answer:

- Heat dissipation : Use jacketed reactors with precise temperature control to prevent exothermic side reactions.

- Purification bottlenecks : Replace column chromatography with continuous fractional crystallization .

- Yield optimization : Statistical design (e.g., Box-Behnken) to refine solvent ratios and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.